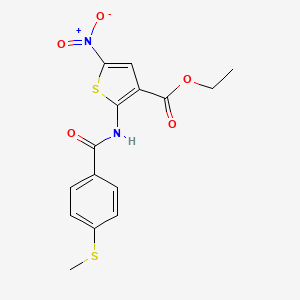
Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H14N2O5S2 and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(4-(methylthio)benzamido)-5-nitrothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C17H18N2O6S
- Molecular Weight : 378.40 g/mol
This compound features a thiophene ring, which is known for its biological activity, and a nitro group that may enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver) | 21.00 |
| MCF-7 (breast) | 26.10 |
| A549 (lung) | 30.50 |
The IC50 values indicate that the compound is particularly potent against HepG2 cells, suggesting a potential for liver cancer treatment .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound. The results showed that modifications in the thiophene structure significantly affected antimicrobial potency, with this compound exhibiting one of the highest activities against Bacillus subtilis .
- Anticancer Mechanism Investigation : Another study focused on understanding the anticancer mechanisms of this compound through molecular docking studies. The results indicated strong binding affinity to key proteins involved in cancer proliferation, supporting its potential as a lead compound for further development in oncology .
Propiedades
IUPAC Name |
ethyl 2-[(4-methylsulfanylbenzoyl)amino]-5-nitrothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-3-22-15(19)11-8-12(17(20)21)24-14(11)16-13(18)9-4-6-10(23-2)7-5-9/h4-8H,3H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGMQDABLHSYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














